Cas no 2162900-53-8 ((3-Bromo-4-iodophenyl)methyl 4-methylbenzene-1-sulfonate)

3-ブロモ-4-ヨードフェニルメチル 4-メチルベンゼン-1-スルホン酸酯は、有機合成中間体として重要な化合物です。臭素とヨウ素の二つのハロゲン基を有するため、パラジウムカップリング反応などの交差カップリング反応において高い反応性を示します。特に、スルホン酸エステル部位は求核置換反応に適しており、多様な官能基変換が可能です。芳香環上のメチル基は立体障害が少ないため、さらなる誘導体化が容易です。この化合物は医薬品中間体や機能性材料の合成において有用なビルディングブロックとして活用されます。高い純度と安定性を備えており、厳密な合成条件下でも優れた性能を発揮します。

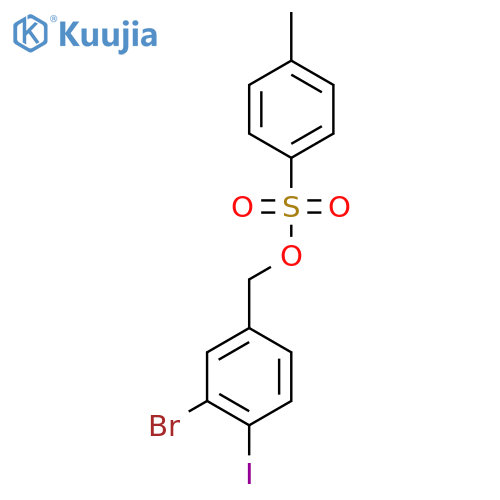

2162900-53-8 structure

商品名:(3-Bromo-4-iodophenyl)methyl 4-methylbenzene-1-sulfonate

(3-Bromo-4-iodophenyl)methyl 4-methylbenzene-1-sulfonate 化学的及び物理的性質

名前と識別子

-

- (3-bromo-4-iodophenyl)methyl 4-methylbenzene-1-sulfonate

- 2162900-53-8

- EN300-7052275

- (3-Bromo-4-iodophenyl)methyl 4-methylbenzene-1-sulfonate

-

- インチ: 1S/C14H12BrIO3S/c1-10-2-5-12(6-3-10)20(17,18)19-9-11-4-7-14(16)13(15)8-11/h2-8H,9H2,1H3

- InChIKey: LCYRMQXKWSVNEF-UHFFFAOYSA-N

- ほほえんだ: IC1C=CC(=CC=1Br)COS(C1C=CC(C)=CC=1)(=O)=O

計算された属性

- せいみつぶんしりょう: 465.87353g/mol

- どういたいしつりょう: 465.87353g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 20

- 回転可能化学結合数: 4

- 複雑さ: 401

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.4

- トポロジー分子極性表面積: 51.8Ų

(3-Bromo-4-iodophenyl)methyl 4-methylbenzene-1-sulfonate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7052275-0.05g |

(3-bromo-4-iodophenyl)methyl 4-methylbenzene-1-sulfonate |

2162900-53-8 | 95.0% | 0.05g |

$528.0 | 2025-03-12 | |

| Enamine | EN300-7052275-0.5g |

(3-bromo-4-iodophenyl)methyl 4-methylbenzene-1-sulfonate |

2162900-53-8 | 95.0% | 0.5g |

$603.0 | 2025-03-12 | |

| Enamine | EN300-7052275-10.0g |

(3-bromo-4-iodophenyl)methyl 4-methylbenzene-1-sulfonate |

2162900-53-8 | 95.0% | 10.0g |

$2701.0 | 2025-03-12 | |

| Enamine | EN300-7052275-0.25g |

(3-bromo-4-iodophenyl)methyl 4-methylbenzene-1-sulfonate |

2162900-53-8 | 95.0% | 0.25g |

$579.0 | 2025-03-12 | |

| Enamine | EN300-7052275-2.5g |

(3-bromo-4-iodophenyl)methyl 4-methylbenzene-1-sulfonate |

2162900-53-8 | 95.0% | 2.5g |

$1230.0 | 2025-03-12 | |

| Enamine | EN300-7052275-1.0g |

(3-bromo-4-iodophenyl)methyl 4-methylbenzene-1-sulfonate |

2162900-53-8 | 95.0% | 1.0g |

$628.0 | 2025-03-12 | |

| Enamine | EN300-7052275-5.0g |

(3-bromo-4-iodophenyl)methyl 4-methylbenzene-1-sulfonate |

2162900-53-8 | 95.0% | 5.0g |

$1821.0 | 2025-03-12 | |

| Enamine | EN300-7052275-0.1g |

(3-bromo-4-iodophenyl)methyl 4-methylbenzene-1-sulfonate |

2162900-53-8 | 95.0% | 0.1g |

$553.0 | 2025-03-12 |

(3-Bromo-4-iodophenyl)methyl 4-methylbenzene-1-sulfonate 関連文献

-

Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140

-

Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576

-

3. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853

-

Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

2162900-53-8 ((3-Bromo-4-iodophenyl)methyl 4-methylbenzene-1-sulfonate) 関連製品

- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)

- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)

- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)

- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)

- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)

- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)

- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

- 557-08-4(10-Undecenoic acid zinc salt)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬